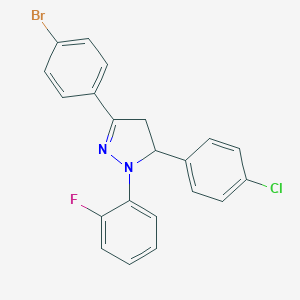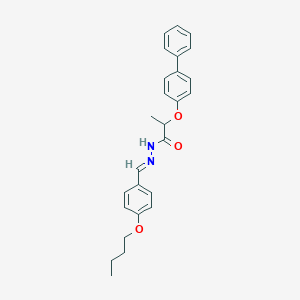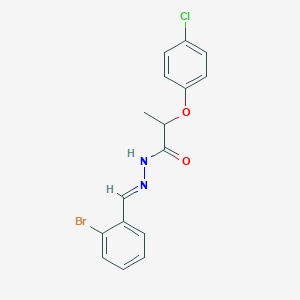![molecular formula C22H28N2O4 B386782 N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide CAS No. 369396-45-2](/img/structure/B386782.png)
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazone: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated using 2-(2-isopropyl-5-methylphenoxy)acetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or hydrazide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or ethers.
Scientific Research Applications
N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropylphenoxy)acetohydrazide
- N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide
Uniqueness
N’-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
CAS No. |
369396-45-2 |
|---|---|
Molecular Formula |
C22H28N2O4 |
Molecular Weight |
384.5g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O4/c1-14(2)18-9-7-15(3)11-20(18)28-13-22(25)24-23-16(4)17-8-10-19(26-5)21(12-17)27-6/h7-12,14H,13H2,1-6H3,(H,24,25)/b23-16+ |
InChI Key |
BOYIYNQMNCKMLW-XQNSMLJCSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(2-chloro-5-phenyl-3-furyl)methylene]-2-cyanoacetohydrazide](/img/structure/B386702.png)

![N-{1-{[2-(3-bromobenzylidene)hydrazino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}-2-chlorobenzamide](/img/structure/B386705.png)
![2-(2-methoxyphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B386707.png)
![N-[2-(acetylamino)phenyl]-3-{[(2,5-dimethoxyanilino)(oxo)acetyl]hydrazono}butanamide](/img/structure/B386709.png)


![N'-(5-bromo-2-ethoxybenzylidene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B386712.png)


![4-Bromo-2-methoxy-6-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B386716.png)

![2-({[2-(4-Tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-nitrophenol](/img/structure/B386719.png)
